

# Troubleshooting inconsistent results in colistin susceptibility testing

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# Technical Support Center: Colistin Susceptibility Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colistin susceptibility testing. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

### **Troubleshooting Guide: Inconsistent Colistin MIC Results**

Use this guide to diagnose and resolve common problems leading to variable or unexpected Minimum Inhibitory Concentration (MIC) values in your collistin susceptibility testing experiments.

## Question: Why are my colistin MIC values higher than expected or showing false resistance?

Possible Causes and Solutions:

 Adsorption of Colistin to Plastics: Colistin is a cationic polypeptide that readily binds to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration in the wells and leading to artificially inflated MICs.[1][2][3][4]



- Solution: Use untreated, plain polystyrene microtiter plates for your experiments. Avoid plates that have been treated or coated, as these can exacerbate drug binding.[1]
- Use of Surfactants: The addition of surfactants like Polysorbate-80 (P-80) to prevent binding is not recommended by CLSI or EUCAST.[2] P-80 can have its own antibacterial activity and may act synergistically with colistin, confounding the results.[2]
  - Solution: Perform the broth microdilution (BMD) assay using only cation-adjusted Mueller-Hinton broth (CA-MHB) without any additives.[1]

### Question: Why are my colistin MIC values lower than expected or showing false susceptibility?

Possible Causes and Solutions:

- Inappropriate Testing Method: Methods relying on agar diffusion, such as disk diffusion (DD) and gradient diffusion (e-test), are unreliable for colistin.[5][6][7] The large size of the colistin molecule leads to poor diffusion in agar, resulting in smaller zones of inhibition and falsely susceptible results.[2][4]
  - Solution: The joint CLSI-EUCAST recommendation is to use the broth microdilution (BMD)
     method as the sole valid reference for determining colistin MICs.[1][3]
- Use of Colistin Methanesulfonate (CMS): CMS is an inactive prodrug that is administered to patients and converts to the active colistin form in-vivo. In vitro, the conversion is variable and incomplete, leading to underestimation of the true MIC.[2][4]
  - Solution: Always use colistin sulfate or polymyxin B sulfate for preparing your stock solutions and dilutions for in vitro susceptibility testing.[1]
- "Skipped Wells" Phenomenon: In some automated or semi-automated systems, you may
  observe growth in wells with higher colistin concentrations while lower concentration wells
  show no growth. This can lead to misinterpretation of the MIC.[8][9]
  - Solution: Always perform a visual inspection of all wells. If skipped wells are observed, the
    test should be repeated. Subculturing from turbid wells can help rule out contamination.[8]
    [10]



### Frequently Asked Questions (FAQs) General Questions

Q1: What is the recommended gold standard method for colistin susceptibility testing?

The recommended and only validated reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is the broth microdilution (BMD) method, following the ISO 20776-1 standard.[1][11]

Q2: Why are disk diffusion and gradient tests not recommended for colistin?

These methods are unreliable for colistin due to several factors:

- Poor Agar Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly through agar.[2][7]
- High Error Rates: This poor diffusion leads to unacceptably high rates of errors, particularly
  "very major errors" (VMEs), where a resistant isolate is falsely reported as susceptible.[5][6]
   EUCAST has issued specific warnings against the use of gradient tests for this reason.[12]

Q3: What are the correct quality control (QC) strains to use for colistin susceptibility testing?

Proper quality control is critical. You should include both a colistin-susceptible and a colistin-resistant strain in your QC panel.

- Escherichia coliATCC® 25922™ (Susceptible control)
- Pseudomonas aeruginosaATCC® 27853™ (Susceptible control)
- Escherichia coliNCTC 13846 (mcr-1 positive, Resistant control)[11]

The inclusion of a resistant strain is crucial for verifying that the test can reliably detect resistance.[11]

#### **Experimental Protocol & Materials**

Q4: What specific materials should I use for the broth microdilution (BMD) assay?



Adherence to the correct materials is crucial for accurate results:

- Microdilution Trays: Use only untreated, plain polystyrene 96-well plates.[1]
- Media: Use cation-adjusted Mueller-Hinton broth (CA-MHB). Do not use any broths containing surfactants like Polysorbate-80.[1][2]
- Colistin Salt: Use colistin sulfate for all testing. Do not use colistin methanesulfonate (CMS).
   [1][2]

Q5: What is heteroresistance and how can it affect my results?

Heteroresistance is a phenomenon where a small subpopulation of resistant cells exists within a larger, susceptible bacterial population.[2][9] This can lead to inconsistent results, where an isolate may appear susceptible in some tests but show resistance upon repeat testing or under antibiotic pressure. This has been described in organisms like Acinetobacter baumannii and Pseudomonas aeruginosa.[9] If you suspect heteroresistance, consider population analysis profiles or repeat testing.

#### **Data & Method Performance**

The choice of testing method significantly impacts the accuracy of results. Broth microdilution (BMD) remains the most reliable method.

Table 1: Comparison of Colistin Susceptibility Testing Methods



Method	Advantages	Disadvantages	Recommendation
Broth Microdilution (BMD)	Gold Standard; High accuracy and reproducibility.[11]	Labor-intensive; Prone to errors if protocol is not strictly followed (e.g., plastic type).[2][13]	Recommended by CLSI & EUCAST.[1]
Disk Diffusion (DD)	Simple, low-cost.[4]	Unreliable due to poor agar diffusion; High rates of very major errors.[4][5][6]	Not Recommended.[2]
Gradient Diffusion (E-test)	Provides an MIC value; Easier than BMD.	Underestimates MICs; Fails to detect resistance accurately. [7][12][14]	Not Recommended.[2]
Automated Systems (e.g., VITEK® 2)	High throughput; Automated reading.	Can be unreliable; High rates of very major errors reported for some organisms. [11][15]	Use with caution; verify results with BMD, especially for resistant isolates.[11]
Colistin Broth Disk Elution (CBDE)	More practical and less laborious than BMD.[15]	Can have very major errors, particularly for isolates with MICs near the breakpoint.[6]	An alternative where BMD is not feasible, but with known limitations.

Table 2: Quality Control (QC) Ranges for Reference Strains (BMD Method)

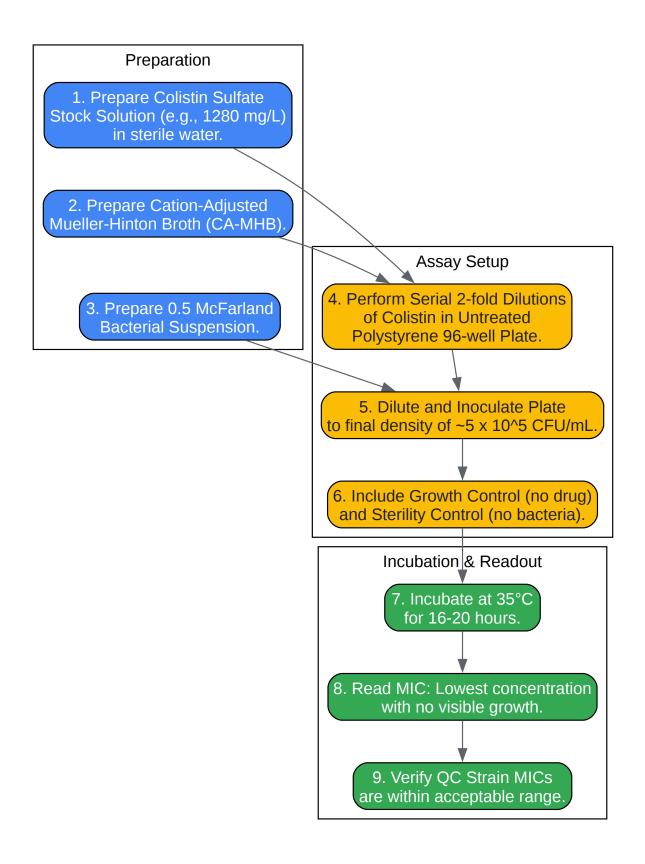
QC Strain	Antimicrobial Agent	MIC Range (μg/mL)
E. coli ATCC® 25922™	Colistin	0.25 - 2[2]
P. aeruginosa ATCC® 27853™	Colistin	0.5 - 4[2]
E. coli NCTC 13846 (mcr-1 positive)	Colistin	Target: 4 (Occasional 2 or 8)



## Experimental Protocols & Visualizations Reference Broth Microdilution (BMD) Workflow

The following diagram outlines the critical steps for performing the reference BMD method for colistin susceptibility testing.





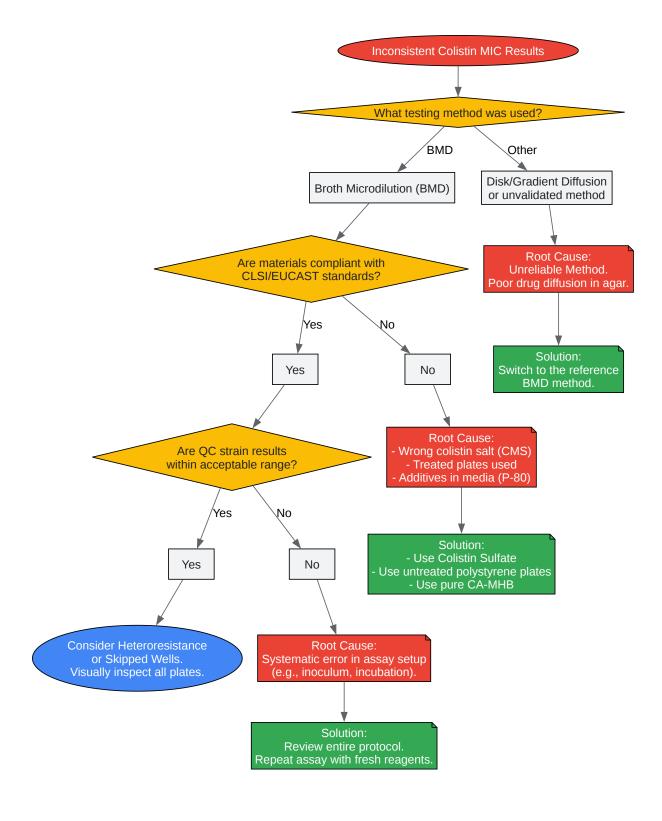
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Caption: Workflow for colistin susceptibility testing via broth microdilution.



### **Troubleshooting Logic for Inconsistent MICs**

This decision tree helps diagnose the root cause of unreliable colistin susceptibility results.





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Caption: Decision tree for troubleshooting inconsistent colistin MIC results.

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#### References

- 1. frcpathprep.com [frcpathprep.com]
- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of three standardized disc susceptibility testing methods for colistin PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 8. pagepressjournals.org [pagepressjournals.org]
- 9. nzmn.org.nz [nzmn.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. mjima.org [mjima.org]
- 12. EUCAST: Colistin susceptibility testing [eucast.org]
- 13. jcdr.net [jcdr.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli PMC [pmc.ncbi.nlm.nih.gov]
- 16. liofilchem.net [liofilchem.net]





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